Adenosine-5'-triphosphate

概要

説明

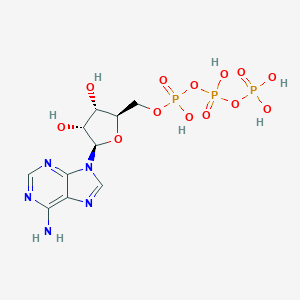

アデノシン三リン酸は、細胞内の主要なエネルギー担体として機能するヌクレオチドです。これは、食物分子の分解から得られた化学エネルギーを捕捉し、他の細胞プロセスを燃料とするために放出します。 アデノシン三リン酸は、窒素含有塩基のアデニン、糖のリボース、およびリボースに結合した3つのリン酸基の鎖という3つの主要な構造で構成されています .

準備方法

化学反応の分析

アデノシン三リン酸は、加水分解、リン酸化、酸化還元反応など、いくつかの種類の化学反応を受けます。 アデノシン三リン酸の加水分解は、リン酸基間の結合を切断することによりエネルギーを放出し、アデノシン二リン酸またはアデノシン一リン酸に変換されます . リン酸化には、アデノシン三リン酸から別の分子へのリン酸基の移動が含まれ、これは多くの細胞プロセスに不可欠です . これらの反応で使用される一般的な試薬には、加水分解用の水と、リン酸化用のさまざまな酵素が含まれます .

科学研究への応用

アデノシン三リン酸は、さまざまな分野にわたる多くの科学研究への応用があります。

科学的研究の応用

Exercise Physiology

ATP Supplementation in Resistance Training

Research has shown that oral ATP supplementation can enhance muscular adaptations during resistance training. A study involving a 12-week periodized resistance-training program found that participants who received 400 mg of ATP daily experienced less decline in strength during an overreaching cycle compared to a placebo group. Specifically, the ATP group had a decrease of only 12.0 kg in total strength versus 22.6 kg in the placebo group, indicating a protective effect against performance decrements .

Table 1: Effects of ATP Supplementation on Strength Performance

| Group | Strength Decrease (kg) | Significance Level |

|---|---|---|

| Placebo | 22.6 ± 5.1 | p < 0.007 |

| ATP | 12.0 ± 2.5 |

Enhancement of Muscle Excitability

ATP supplementation also plays a role in muscle excitability and activation during high-intensity exercises. In another study, oral ATP administration prevented declines in ATP levels post-exercise and significantly increased peak power output during repeated sprint bouts . This suggests that ATP not only serves as an energy source but also enhances muscle performance during strenuous activities.

Neurology

Role in Neuroinflammation and Motor Neuron Degeneration

Extracellular ATP has been implicated in neuroinflammation and neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). A study measuring cerebrospinal fluid ATP levels in ALS patients found significantly elevated levels compared to controls, correlating with disease severity . This suggests that ATP could serve as a potential biomarker for ALS progression.

Table 2: Cerebrospinal Fluid ATP Levels in ALS Patients

| Group | ATP Level (pmol/L) | Significance Level |

|---|---|---|

| Mild ALS | 2676 ± 3959 | p < 0.05 |

| Severe ALS | 6860 ± 8312 | p < 0.01 |

| Control (iNPH) | 716 ± 411 |

Reproductive Medicine

Impact on Sperm Function

ATP has been shown to enhance sperm motility and function, particularly in cases of male infertility. A study demonstrated that extracellular ATP increased the straight-line velocity and linearity of sperm from asthenozoospermic men, suggesting its potential therapeutic application in improving fertilization rates during in vitro fertilization procedures .

Table 3: Effects of Extracellular ATP on Sperm Motility

| Parameter | Control Group | ATP Group |

|---|---|---|

| Straight-Line Velocity | Baseline | Increased |

| Curvilinear Velocity | Baseline | Increased |

| Percentage Hyperactivation | Baseline | Increased |

Pain Management

Clinical Applications for Pain Relief

Adenosine and ATP have been explored for their analgesic properties in various pain conditions. Studies have indicated that low-dose intravenous adenosine can effectively reduce allodynia and hyperalgesia through central adenosine A1 receptor activation . This mechanism offers a promising avenue for managing chronic pain conditions.

Table 4: Pain Relief Efficacy of Adenosine Compounds

| Pain Type | Treatment Type | Efficacy |

|---|---|---|

| Acute Perioperative Pain | Intravenous Adenosine | Significant Relief |

| Chronic Neuropathic Pain | Intravenous Adenosine | Moderate Relief |

作用機序

類似化合物との比較

生物活性

Adenosine-5'-triphosphate (ATP) is a crucial purine nucleotide that serves as the primary energy currency of the cell. It plays a vital role in various biological processes, including metabolism, signal transduction, and cellular communication. This article explores the diverse biological activities of ATP, supported by data tables, case studies, and research findings.

1. Overview of ATP

ATP consists of an adenosine molecule bonded to three phosphate groups. Its hydrolysis releases energy, which powers numerous cellular functions. The synthesis of ATP occurs primarily in the mitochondria through oxidative phosphorylation and substrate-level phosphorylation.

2. Biological Functions of ATP

ATP is involved in several key biological activities:

- Energy Transfer : ATP provides energy for cellular processes such as muscle contraction, biosynthesis, and active transport.

- Signal Transduction : It acts as a substrate for kinases in phosphorylation reactions and serves as a precursor for cyclic AMP (cAMP), a critical second messenger in various signaling pathways .

- Inflammation and Immune Response : Extracellular ATP functions as a danger-associated molecular pattern (DAMP), activating the NLRP3 inflammasome and promoting the release of pro-inflammatory cytokines like IL-1β and IL-18 .

3.1 Clinical Applications

Recent studies have highlighted ATP's potential clinical applications:

- Pain Management : Low-dose adenosine has been shown to reduce neuropathic pain and hyperalgesia, comparable to opioids like morphine .

- Cardiovascular Health : ATP acts as a pulmonary vasodilator in patients with pulmonary hypertension and is useful in diagnosing paroxysmal supraventricular tachycardias .

- Oncology : ATP may inhibit tumor growth and weight loss in advanced lung cancer patients while enhancing the efficacy of chemotherapeutic agents .

3.2 Experimental Findings

Research has demonstrated that ATP influences various physiological responses:

- Muscle Contraction : In muscle cells, ATP is essential for contraction through its interaction with myosin and actin filaments.

- Neurotransmission : ATP is released from neurons and modulates synaptic transmission by acting on purinergic receptors, affecting neurotransmitter release .

Table 1: Summary of ATP's Biological Roles

ATP exerts its effects through various receptors:

- P2 Receptors : ATP binds to P2X7 receptors, leading to K+ efflux and subsequent activation of the NLRP3 inflammasome.

- Kinase Activation : Phosphorylation cascades initiated by ATP binding to kinases regulate numerous cellular processes.

6. Conclusion

This compound is not only essential for energy metabolism but also plays significant roles in signaling, inflammation, and various clinical applications. Continued research into its mechanisms may unlock further therapeutic potentials across multiple fields, including cardiology, oncology, and pain management.

特性

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHQWZAMYRWXGA-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022559 | |

| Record name | Adenosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adenosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000.0 mg/mL; 862 mg/mL (magnesium salt) | |

| Record name | ATP | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

ATP is able to store and transport chemical energy within cells. ATP also plays an important role in the synthesis of nucleic acids. ATP can be produced by various cellular processes, most typically in mitochondria by oxidative phosphorylation under the catalytic influence of ATP synthase. The total quantity of ATP in the human body is about 0.1 mole. The energy used by human cells requires the hydrolysis of 200 to 300 moles of ATP daily. This means that each ATP molecule is recycled 2000 to 3000 times during a single day. ATP cannot be stored, hence its consumption must closely follow its synthesis. | |

| Record name | ATP | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

56-65-5, 11016-17-4, 51963-61-2 | |

| Record name | 5′-ATP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ATP | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine 5'-(tetrahydrogen triphosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine 5'-triphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | R-Phycoerythrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 51963-61-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENOSINE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L70Q75FXE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adenosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Adenosine-5'-triphosphate binds to purinergic receptors, classified as P1 and P2 receptors. [] P2 receptors, further subdivided into P2X and P2Y subtypes, mediate various cellular responses. For example, in the rat vas deferens, this compound activates P2X receptors leading to smooth muscle contraction. [] In human colon cancer cells (HT-29), this compound elicits a biphasic response, characterized by an initial increase followed by a decrease in extracellular acidification rate, suggesting the presence of functional P2 receptors. []

A: In brown adipose tissue, this compound is crucial for thermogenesis. Uncoupling protein 1 (UCP1) in brown adipocytes uncouples this compound synthesis from substrate oxidation, generating heat instead of this compound. [] This process is triggered by the sympathetic nervous system, leading to the release of fatty acids and activation of UCP1. []

A: Yes, intravenous administration of this compound during sinus rhythm can help diagnose dual atrioventricular nodal pathways in patients with atrioventricular nodal reentrant tachycardia. [, , ] The this compound test induces transient changes in atrioventricular conduction, revealing the presence of a slow pathway. [, , ]

ANone: this compound is a nucleoside triphosphate composed of an adenine base, a ribose sugar, and three phosphate groups.

A: Yes, fluorescence spectroscopy is frequently used to study this compound interactions. For instance, the binding of a fluorescent analog, 2'(3')-O-(2,4,6-trinitrophenyl)-adenosine-5'-triphosphate, to proteins like the yeast plasma membrane H(+)-ATPase can be monitored by fluorescence changes. []

ANone: While the provided research doesn't explicitly discuss material compatibility in the context of material science, this compound stability is crucial for its biological function.

A: Maintaining this compound levels during boar sperm cryopreservation is essential for preserving sperm mobility. A dialysis-based dilution method demonstrated better protection of this compound and sperm mobility compared to traditional methods. []

ANone: this compound itself isn't a catalyst, but it's a crucial cofactor for numerous enzymes.

A: Yes, pyruvate phosphate dikinase, found in Clostridium symbiosum, utilizes this compound as a substrate. Kinetic studies revealed that the enzyme has separate, largely independent catalytic sites for this compound /AMP and pyruvate/phosphoenolpyruvate. []

ANone: While the provided research articles predominantly focus on experimental approaches, computational tools are increasingly used to study this compound and related systems.

ANone: Modifying the this compound structure can significantly impact its activity, potency, and receptor selectivity.

A: In the rabbit corneal epithelium, this compound and uridine-5'-triphosphate triggered a biphasic increase in intracellular calcium concentration, while Adenosine-5'-diphate induced only the initial spike. [] P2X receptor agonists like α,β-methylene this compound did not elicit calcium responses. [] These findings suggest that specific structural features of this compound are crucial for its interaction with different purinergic receptor subtypes.

ANone: this compound is susceptible to hydrolysis, and its stability is influenced by factors like pH and temperature.

A: this compound -responsive drug delivery systems are being explored for targeted cancer therapy. These systems exploit the difference in this compound concentrations between tumor microenvironment and normal tissues. [] Various nanocarriers like polymeric nanogels and liposomes are designed to release their cargo upon sensing elevated this compound levels in the tumor vicinity. []

ANone: While the provided research doesn't delve into specific SHE regulations for this compound, general laboratory safety practices and regulations regarding handling chemicals and biological materials would apply.

ANone: this compound , being a naturally occurring molecule involved in numerous physiological processes, has a rapid turnover rate in vivo.

A: Yes, studies in chickens have shown that exogenous administration of this compound and its derivatives into the renal portal system led to a reduction in urine flow and electrolyte excretion. [] These effects were suggested to be independent of simple energy provision by this compound . []

ANone: this compound itself isn't typically evaluated for therapeutic efficacy in the same way as conventional drugs.

ANone: The concept of resistance and cross-resistance, typically associated with drug therapy, isn't directly applicable to this compound , as it's a fundamental molecule involved in essential cellular processes.

A: Research suggests that impaired autophagy, a cellular degradation pathway, might be implicated in acute pancreatitis. The depletion of lysosomal-associated membrane protein-2 (Lamp-2) disrupts the fusion of autophagosomes with lysosomes, leading to autophagosome accumulation, reduced this compound levels, and a shift towards necrotic cell death. []

A: this compound -responsive nanocarriers, designed to release drugs specifically in the presence of elevated this compound levels (as found in tumor microenvironments), represent a promising drug delivery strategy. []

A: Research highlights the development of near-infrared-emissive nanocarriers that are responsive to this compound . [] These nanocarriers utilize phenylboronic acid tags that bind this compound , triggering the disassembly of the carrier and release of the drug payload in this compound -rich environments. []

ANone: While this compound itself is not a typical biomarker, alterations in this compound levels or related metabolic pathways can reflect cellular dysfunction.

A: Research has investigated the potential of urinary this compound as a marker for urinary tract infection. Although this compound reflects microbial biomass and could serve as a research tool, it was found not to be a reliable clinical diagnostic marker. []

ANone: Various analytical techniques are employed to characterize, quantify, and monitor this compound.

A: High-performance liquid chromatography is often used to separate and quantify this compound and other nucleotides in complex biological samples. []

A: Yes, a flow-injection analysis method employing a hydrogen peroxide/sodium hydroxide/brilliant sulfoflavine system has been developed for the specific and sensitive detection of this compound . []

A: In a study investigating the effect of ethanol on rat testes, 31P NMR spectroscopy was used in vivo to determine intratesticular pH and the relative concentrations of various phosphorus-containing metabolites, including this compound and phosphodiesters. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。